REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].O=O.CO.[CH2:10](O)[CH3:11].[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]>CCCCCC.C(O)CCC>[CH3:13][CH2:14][CH2:15][CH2:16][CH2:5][CH2:3][CH2:2][CH3:1].[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:1][CH2:2][CH2:3][CH2:10][CH3:11].[CH2:1]=[CH:2][C:3](=[CH2:4])[CH3:5]
|
Name
|
hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatile hydrocarbon, e.g., isoprene, may then be collected
|
Type
|
CUSTOM
|
Details
|
In some embodiments, the condensed hydrocarbon, e.g., condensed isoprene
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCCCCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(C)=C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |